molecular formula C11H9ClF2O2 B8527955 7-Chloro-2-(difluoromethyl)-2-methylchroman-4-one

7-Chloro-2-(difluoromethyl)-2-methylchroman-4-one

Cat. No.: B8527955
M. Wt: 246.64 g/mol
InChI Key: QDFIOBIVHLSJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(difluoromethyl)-2-methylchroman-4-one is a useful research compound. Its molecular formula is C11H9ClF2O2 and its molecular weight is 246.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClF2O2

Molecular Weight

246.64 g/mol

IUPAC Name

7-chloro-2-(difluoromethyl)-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C11H9ClF2O2/c1-11(10(13)14)5-8(15)7-3-2-6(12)4-9(7)16-11/h2-4,10H,5H2,1H3

InChI Key

QDFIOBIVHLSJMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)Cl)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Chloro-2-hydroxyphenyl)ethanone (8.07 g, 47.3 mmol), MeOH (81 mL), 1,1-difluoroacetone (4.89 g, 52.0 mmol), and pyrrolidine (4.30 ml, 52.0 mmol) were stirred at ambient temperature for 45 hours, at 35° C. for 7 hours, then at 50° C. for 3 hours. The reaction mixture was concentrated, diluted with MTBE (75 mL), then washed with water (40 mL), 2N HCl (2×25 mL), brine (20 mL), 2N NaOH (2×20 mL), and brine (2×20 mL). The organic portion was dried (Na2SO4), filtered, and concentrated to give the title compound (9.78 g, 39.7 mmol, 84%) as a brown oil. MS (DCI/NH3) m/z 264 (M+NH4)+.
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
81 mL
Type
solvent
Reaction Step One
Yield
84%

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